2-((2,2,2-Trifluoroethyl)thio)ethanol
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Overview
Description
2-((2,2,2-Trifluoroethyl)thio)ethanol is an organic compound characterized by the presence of a trifluoroethyl group attached to a thioether and an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects. This makes the compound more acidic compared to its non-fluorinated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Thioether Formation: : The synthesis of 2-((2,2,2-Trifluoroethyl)thio)ethanol typically begins with the formation of the thioether bond. This can be achieved by reacting 2,2,2-trifluoroethyl bromide with sodium thiolate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
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Ethanol Attachment: : The next step involves the introduction of the ethanol group. This can be done by reacting the intermediate thioether with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-((2,2,2-Trifluoroethyl)thio)ethanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH₄).
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Substitution: : Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or alkoxides replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry
In chemistry, 2-((2,2,2-Trifluoroethyl)thio)ethanol is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can influence the biological activity of molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to modulate enzyme activity and its stability under physiological conditions make it a candidate for drug development.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties are leveraged in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 2-((2,2,2-Trifluoroethyl)thio)ethanol exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate the activity of these biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the thioether group.
2-((2,2,2-Trifluoroethyl)thio)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
2-((2,2,2-Trifluoroethyl)thio)propane: Has a propane backbone instead of ethanol.
Uniqueness
2-((2,2,2-Trifluoroethyl)thio)ethanol is unique due to the combination of the trifluoromethyl group and the thioether linkage, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUJIEYRSACWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-61-1 |
Source
|
Record name | 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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